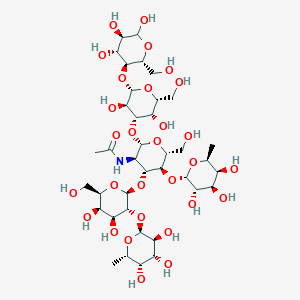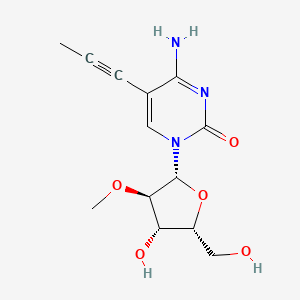
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine-3-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination . Another method involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Products: These reactions typically yield sulfonic acids or sulfonates.
Scientific Research Applications
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages . This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine-3-sulfonyl chloride: Similar in structure but contains a chlorine atom instead of a fluorine atom.
2-Fluoro-5-methoxypyridine: Lacks the sulfonyl chloride group but is another fluorinated pyridine derivative.
Uniqueness
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated pyridines . The presence of both fluorine and sulfonyl chloride groups makes it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C6H5ClFNO3S |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-fluoro-2-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(13(7,10)11)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
XTLCDUFOCFECGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


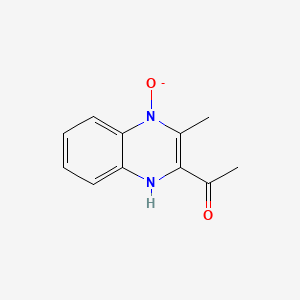
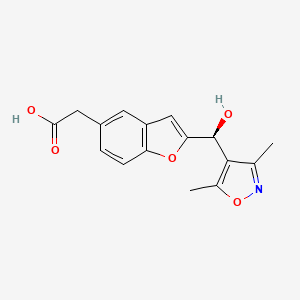
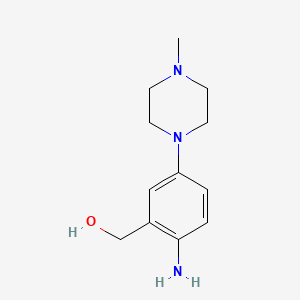



![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
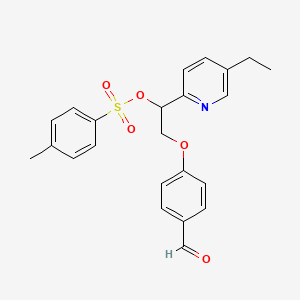

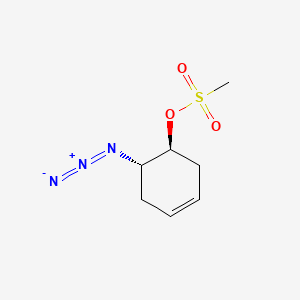

![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
